molecular formula C25H21N3O3S2 B2673390 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1212321-39-5

2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B2673390
CAS No.: 1212321-39-5
M. Wt: 475.58
InChI Key: ODKVWSKHQDRQMD-UHFFFAOYSA-N
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Description

2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a potent and selective chemical probe identified for targeting FMS-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 9 (CDK9). This compound functions as a covalent inhibitor , designed to form an irreversible bond with its target kinases, which can be advantageous for prolonged pathway suppression and mechanistic studies. Its primary research value lies in the investigation of acute myeloid leukemia (AML) , where mutations in FLT3 are a common driver of disease progression. By concurrently inhibiting FLT3 and the transcriptional regulator CDK9, this molecule facilitates the study of synergistic anti-leukemic effects, including the induction of apoptosis and the suppression of oncogenic transcription. Researchers utilize this compound in preclinical models to explore mechanisms of kinase inhibition, resistance, and to validate these specific kinases as therapeutic targets for oncology drug discovery. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(2-methylphenyl)-4,6-dioxo-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-14-7-2-4-9-17(14)28-21(19-11-6-12-32-19)20-22(31-28)24(30)27(23(20)29)25-16(13-26)15-8-3-5-10-18(15)33-25/h2,4,6-7,9,11-12,20-22H,3,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKVWSKHQDRQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C#N)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic molecule that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
Molecular FormulaC21H20N2O4S2
CAS Number1384428-22-1
Functional GroupsDioxo, thiophene, carbonitrile

Structural Features

The presence of the thiophene ring and carbonitrile group suggests potential interactions with various biological targets, such as enzymes and receptors. The dioxo substituents may enhance its reactivity and biological activity.

Anticancer Properties

Research indicates that compounds with similar scaffolds exhibit significant anticancer activity. For instance, pyrrolo[3,4-c]pyridine derivatives have shown efficacy against various cancer cell lines. A study demonstrated that derivatives of this class can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, compounds tested against ovarian and breast cancer cell lines exhibited moderate cytotoxicity with IC50 values in the low micromolar range .

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Enzyme Inhibition : The presence of the dioxo group may allow the compound to act as an inhibitor of specific enzymes involved in cancer metabolism.
  • Receptor Interaction : The thiophene moiety may facilitate binding to various receptors, influencing signaling pathways that regulate cell proliferation and survival.

Antimicrobial Activity

Similar derivatives have been assessed for their antimicrobial properties. For example, pyrrolo[3,4-c]pyridine derivatives have shown activity against Mycobacterium tuberculosis with MIC values below 0.15 µM for some compounds . This suggests potential applications in treating infections caused by resistant strains of bacteria.

Study 1: Antitumor Efficacy

In a controlled study, a series of pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated for their anticancer properties. The compound demonstrated significant cytotoxicity against human ovarian cancer cells with an IC50 value of 5 µM. The study concluded that structural modifications could enhance potency and selectivity for cancer cells over normal cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of structurally related compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited strong inhibitory effects at concentrations as low as 0.1 µM, highlighting their potential as novel therapeutic agents against tuberculosis .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole and isoxazole structures exhibit significant anticancer properties. The compound may share similar pharmacological profiles due to its structural components. Research has shown that pyrrole derivatives can inhibit tumor growth across various cancer cell lines, including ovarian and breast cancers. For instance, compounds with similar frameworks have demonstrated efficacy against non-small cell lung cancer and leukemia .

Antimicrobial Properties

The biological activity of pyrrolo[3,4-c]pyridine derivatives has been well documented, particularly their effectiveness against pathogenic bacteria such as Mycobacterium tuberculosis. The presence of the pyrrole moiety in our compound suggests potential antimicrobial effects, which could be explored further through in vitro studies .

Neurological Applications

Pyrrole-containing compounds have been investigated for their neuroprotective effects. They have shown promise in treating diseases related to the nervous system, such as neurodegenerative disorders. The compound's structural characteristics may enhance its interaction with neurological targets, warranting further investigation into its therapeutic potential .

Photochemical Properties

The unique structural elements of the compound suggest it could be used in photochemical applications. Compounds with similar structures have been employed in the development of organic light-emitting diodes (OLEDs) and solar cells due to their ability to absorb light and convert it into electrical energy. The dioxo and carbonitrile functionalities may contribute to desirable electronic properties .

Organic Synthesis

The synthesis of complex organic molecules often relies on intermediates derived from pyrrole and isoxazole compounds. The title compound may serve as a versatile building block in organic synthesis, facilitating the creation of novel materials with tailored properties for various applications in chemistry and materials science .

Case Study 1: Anticancer Screening

A study evaluated a series of pyrrole derivatives for their anticancer activity against multiple cancer cell lines. The results indicated that several compounds exhibited IC50 values in the low micromolar range. This suggests that our compound could potentially be screened for similar activity given its structural similarities .

Case Study 2: Neuroprotective Effects

Research on pyrrolo[3,4-c]pyridine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced damage. Given the presence of the pyrrole moiety in our compound, it may also exhibit neuroprotective properties that could be beneficial in developing treatments for neurodegenerative diseases .

Table: Comparison of Biological Activities

Compound TypeActivity TypeReference
Pyrrole DerivativesAnticancer ,
Pyrrolo[3,4-c]pyridineNeuroprotective
Isoxazole DerivativesAntimicrobial ,

Comparison with Similar Compounds

Core Structural Features

The tetrahydrobenzo[b]thiophene core is shared with several analogs, but substituent variations define key differences:

Compound Substituents Key Structural Differences Reference
Target Compound Thiophen-2-yl, o-tolyl, pyrrolo-isoxazole-dione Unique fused isoxazole-dione and aryl groups
2-(5-Oxo-1-phenyl-...-carbonitrile (21b) Pyrazol-3-ylamino, phenyl Pyrazole vs. pyrrolo-isoxazole; phenyl vs. o-tolyl
Compound 7 () 2-(2,5-Dioxopyrrolidin-1-yl), phenyl Pyrrolidinone vs. pyrrolo-isoxazole
Compound 6 () 4-Chlorophenyl, thiazolo-pyrido-pyrimidine Additional pyrimidine ring

Key Observations :

  • The o-tolyl group may enhance steric hindrance compared to phenyl or chlorophenyl substituents, affecting binding interactions .

Comparison :

  • The target compound likely requires sequential functionalization of the tetrahydrobenzo[b]thiophene core, similar to methods in and , but with tailored reagents for thiophen-2-yl and o-tolyl incorporation .
  • Higher yields (e.g., 79–88% in ) suggest efficient cyclization strategies for carbonitrile derivatives, which may apply to the target compound .

Physicochemical and Spectroscopic Properties

Melting Points and Stability

While data for the target compound are unavailable, analogs provide benchmarks:

Compound Melting Point (°C) Reference
Compound 21b () 280–282
Compound 1l () 243–245
Compound 22b () 106–110

Inference :

  • The target compound’s melting point is expected to exceed 200°C due to its fused heterocyclic systems and carbonitrile group, aligning with trends in and .

NMR Spectral Trends

highlights that substituent-induced chemical shift changes are localized. For example:

  • Region A (positions 39–44) : Sensitive to aryl/heteroaryl substituents (e.g., thiophen-2-yl vs. phenyl in the target compound) .
  • Region B (positions 29–36) : Reflects electronic effects from electron-withdrawing groups (e.g., carbonitrile) .

Bioactivity and Computational Predictions

Bioactivity Profiling

indicates that structural similarity correlates with bioactivity clustering. The target compound’s thiophen-2-yl group may confer distinct interactions compared to phenyl-containing analogs (e.g., enhanced π-stacking with biological targets) .

Computational Similarity Metrics

Using Tanimoto/Dice indices (), the target compound’s similarity to known inhibitors could be quantified. For example:

  • Tanimoto (MACCS) : Likely lower for thiophen-2-yl vs. phenyl analogs due to heterocyclic divergence .
  • Dice (Morgan) : May highlight shared carbonitrile and tetrahydrobenzo[b]thiophene features .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the nucleophilic substitution reaction in heterocyclic systems like pyrrolo-isoxazole derivatives?

  • Methodological Answer : Utilize a stepwise approach with controlled reaction conditions. For example, employ PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour to enhance yield and purity . Monitor reaction progress via TLC and purify intermediates using recrystallization in aqueous acetic acid.

Q. How should researchers handle acute toxicity risks during synthesis?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Design experiments with closed systems to minimize exposure and establish emergency protocols, including access to 24/7 toxicology support .

Q. What spectral techniques are essential for characterizing thiophene-containing heterocycles?

  • Methodological Answer : Combine IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thiophene (C-S, ~700 cm⁻¹) vibrations . Validate assignments using DFT/B3LYP/6-311G(d,p) calculations to correlate experimental and theoretical vibrational frequencies .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and calculated NMR chemical shifts?

  • Methodological Answer : Perform solvent-effect simulations (e.g., using the IEF-PCM model) to account for environmental influences. Adjust basis sets (e.g., 6-311++G(d,p)) and compare with experimental 1H^1H and 13C^{13}C NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or tautomerism .

Q. What mechanistic insights explain regioselectivity in multi-step syntheses involving thiophene and triazole moieties?

  • Methodological Answer : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactive sites. For example, electron-rich thiophene rings (HOMO ≈ -5.3 eV) preferentially undergo electrophilic substitution at the α-position, while triazole nitrogen atoms (LUMO ≈ -1.8 eV) facilitate nucleophilic attacks .

Q. How does torsion angle variation impact conformational stability in tetrahydro-2H-pyrrolo-isoxazole systems?

  • Methodological Answer : Construct a molecular energy profile by rotating the torsion angle from -180° to +180° in 20° increments using DFT. Identify energy minima (<5 kcal/mol) as stable conformers and validate with X-ray crystallography or NOESY NMR .

Q. What strategies address challenges in assigning IR peaks for overlapping functional groups (e.g., carbonyl vs. nitrile)?

  • Methodological Answer : Use isotopic labeling (e.g., 13C^{13}C-carbonitrile) to isolate vibrations. Compare experimental IR spectra with DFT-derived normal mode animations to distinguish C≡N (~2220 cm⁻¹) from C=O (~1680 cm⁻¹) stretches .

Q. How can researchers analyze thione-thiol tautomerism in triazole derivatives?

  • Methodological Answer : Employ 1H^1H NMR to monitor thiol proton signals (~3–4 ppm) and UV-Vis spectroscopy to track tautomeric equilibria. Use DFT to calculate relative Gibbs free energies, favoring the thione form by 2–3 kcal/mol in polar solvents .

Contradiction Analysis

  • Synthetic Routes : uses nucleophilic substitution, while employs catalytic PEG-400. Address by comparing reaction yields and byproducts under varying conditions (e.g., solvent polarity, temperature).
  • Tautomer Stability : Discrepancies in thione-thiol ratios between studies may arise from solvent polarity or measurement techniques. Standardize solvent systems (e.g., DMSO vs. chloroform) for direct comparisons .

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